4-[5-(ethylsulfonyl)-2-thienyl]benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-ethylsulfonylthiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-19(16,17)12-8-7-11(18-12)9-3-5-10(6-4-9)13(14)15/h3-8H,2H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQRIAFRWMYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 5 Ethylsulfonyl 2 Thienyl Benzamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-[5-(ethylsulfonyl)-2-thienyl]benzamide suggests that the molecule can be disconnected at the C-C bond between the benzamide (B126) and thiophene (B33073) rings. This bond is typically formed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This leads to two key synthons: a 4-amidophenyl boronic acid or its ester derivative and a 2-halo-5-(ethylsulfonyl)thiophene.
Further deconstruction of the 4-amidophenyl boronic acid synthon points to 4-aminobenzoic acid or a protected derivative as a starting material. The benzamide can be formed through standard amidation reactions. The 2-halo-5-(ethylsulfonyl)thiophene synthon can be derived from a simpler thiophene molecule, with the ethylsulfonyl group and the halogen being introduced in separate steps.
Development of Synthetic Routes to the Benzamide Core Structure
The benzamide core structure, specifically the 4-(thienyl)benzamide moiety, is central to the synthesis. The primary method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex.
Several strategies can be employed for the synthesis of the benzamide core:
Coupling of a boronic acid-substituted benzamide with a halothiophene: In this approach, a pre-formed benzamide containing a boronic acid group at the 4-position is coupled with a halogenated thiophene.
Coupling of a halogenated benzamide with a thiophene boronic acid: This is a more common approach where a readily available 4-halobenzamide is coupled with a 2-thienylboronic acid derivative. researchgate.net
The synthesis of the N-substituted benzamide itself can be achieved through the reaction of a benzoic acid derivative with an amine in the presence of a coupling agent or by converting the benzoic acid to an acyl chloride followed by reaction with an amine. researchgate.net
Table 1: Key Reactions in Benzamide Core Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|
| Amide Formation | 4-Bromobenzoic acid, Amine | SOCl₂ or EDCI/HOBt | 4-Bromobenzamide |
Methodologies for Functionalization of the Thiophene Ring System
The thiophene ring is a versatile heterocycle that can be functionalized through various reactions. researchgate.net In the context of synthesizing this compound, the key functionalization is the introduction of the ethylsulfonyl group and a halogen for the subsequent coupling reaction.
The C2 and C5 positions of the thiophene ring are the most reactive towards electrophilic substitution. pharmaguideline.com This reactivity can be exploited to introduce various functional groups. The synthesis of substituted thiophenes can also be achieved through cyclization reactions of appropriately functionalized acyclic precursors. researchgate.net
Approaches for Introducing the Ethylsulfonyl Group
The introduction of the ethylsulfonyl group onto the thiophene ring is a critical step. This can be achieved through several methods:
Sulfonylation of a pre-formed thienyl derivative: This involves the reaction of a thienyl organometallic species (e.g., thienyllithium) with an ethylsulfonyl halide.
Oxidation of a corresponding ethylthio-substituted thiophene: A more common and milder approach involves the synthesis of an ethylthio-substituted thiophene, which is then oxidized to the desired ethylsulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.
One potential synthetic route involves the reaction of 4-amino-2-methoxy-5-ethylsulfonyl benzoic acid with di-tert-butyl dicarbonate (B1257347) ester, followed by a condensation reaction and deprotection to yield the final product. evitachem.com
Advanced Synthetic Techniques and Reaction Condition Optimization
For the key Suzuki-Miyaura coupling step, optimization of several parameters is often necessary. covasyn.comresearchgate.net These include:
Catalyst and Ligand: A variety of palladium catalysts and phosphine (B1218219) ligands can be screened to find the most effective combination for the specific substrates. beilstein-journals.org
Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) can significantly impact the reaction outcome. researchgate.net
Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress can prevent side reactions and ensure complete conversion.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, including cross-coupling and heterocycle formation, often leading to higher yields and shorter reaction times. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-amidophenyl boronic acid |
| 2-halo-5-(ethylsulfonyl)thiophene |
| 4-aminobenzoic acid |
| 4-halobenzamide |
| 2-thienylboronic acid |
| 4-Bromobenzoic acid |
| 4-Bromobenzamide |
| 4-(2-Thienyl)benzamide |
| ethylthio-substituted thiophene |
| 4-amino-2-methoxy-5-ethylsulfonyl benzoic acid |
| di-tert-butyl dicarbonate ester |
| thienyllithium |
| ethylsulfonyl halide |
| hydrogen peroxide |
| m-chloroperoxybenzoic acid (m-CPBA) |
Spectroscopic Characterization and Structural Elucidation of 4 5 Ethylsulfonyl 2 Thienyl Benzamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-[5-(ethylsulfonyl)-2-thienyl]benzamide, both ¹H-NMR and ¹³C-NMR spectra would provide unambiguous evidence for its constitution by detailing the chemical environment of each hydrogen and carbon atom.
¹H-NMR Spectroscopy
The proton NMR spectrum is anticipated to display a series of signals corresponding to the ethyl, thienyl, and benzamide (B126) moieties. The protons of the benzamide's primary amide group (-CONH₂) are expected to appear as a broad singlet in the downfield region, typically around 7.5-8.5 ppm, due to their acidic nature and quadrupole broadening from the nitrogen atom.
The aromatic protons on the benzamide ring system would likely present as two distinct doublets in the range of 7.8-8.1 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the thiophene (B33073) ring are expected to appear as two doublets, a result of coupling to each other. The electron-withdrawing effect of the adjacent ethylsulfonyl group would shift these signals downfield. The proton on the carbon adjacent to the benzamide ring would likely appear at a different chemical shift than the proton adjacent to the sulfonyl group.
The ethylsulfonyl group's protons would be observed further upfield. The methylene (B1212753) (-CH₂) protons are expected to be a quartet around 3.2-3.4 ppm, coupled to the methyl protons. The methyl (-CH₃) protons would appear as a triplet around 1.2-1.4 ppm.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlet |
| Benzamide Aromatic (2H) | 7.9 - 8.1 | Doublet |
| Benzamide Aromatic (2H) | 7.8 - 8.0 | Doublet |
| Thienyl (1H) | 7.6 - 7.9 | Doublet |
| Thienyl (1H) | 7.3 - 7.5 | Doublet |
| Ethyl Methylene (-SO₂CH₂-) | 3.2 - 3.4 | Quartet |
| Ethyl Methyl (-CH₃) | 1.2 - 1.4 | Triplet |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is the most deshielded, expected to appear significantly downfield, typically in the range of 165-170 ppm.
The aromatic and heteroaromatic carbons of the benzamide and thiophene rings would resonate between 120-150 ppm. The carbon atoms directly bonded to the electron-withdrawing sulfonyl group and the carbonyl group would be shifted further downfield within this region. The methylene carbon of the ethylsulfonyl group is anticipated around 45-55 ppm, while the methyl carbon would be found in the upfield region, likely between 7-10 ppm.
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 170 |
| Thienyl & Benzamide Aromatic (C) | 120 - 150 |
| Ethyl Methylene (-SO₂CH₂-) | 45 - 55 |
| Ethyl Methyl (-CH₃) | 7 - 10 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₃NO₃S₂, giving it a molecular weight of approximately 295.38 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 295.
The fragmentation of the molecule would likely proceed through several characteristic pathways. A primary fragmentation could involve the cleavage of the C-S bond of the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a fragment ion at m/z 266. Subsequent loss of sulfur dioxide (SO₂) would yield a fragment at m/z 202.
Another significant fragmentation pathway involves the cleavage of the amide bond. Alpha-cleavage could result in the formation of the benzoyl cation at m/z 105. The complementary fragment containing the thiophene and sulfonyl groups would also be possible. The presence of these specific fragment ions helps to confirm the connectivity of the different structural units within the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
| 295 | [M]⁺ | Molecular Ion |
| 266 | [M - C₂H₅]⁺ | Loss of ethyl radical from sulfone |
| 202 | [M - C₂H₅ - SO₂]⁺ | Subsequent loss of sulfur dioxide |
| 105 | [C₆H₅CO]⁺ | Cleavage of the amide C-C bond |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amide and sulfonyl groups. ripublication.comfarmaciajournal.comnist.gov
The primary amide group gives rise to several distinct bands. A pair of sharp to medium bands would be expected in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong C=O (amide I) stretching vibration would be prominent around 1660-1680 cm⁻¹. nih.gov The N-H bending (amide II) vibration typically appears around 1640-1600 cm⁻¹.
The ethylsulfonyl group is characterized by two strong absorption bands corresponding to its symmetric and asymmetric S=O stretching vibrations. These are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). ripublication.comnih.gov Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide N-H | Asymmetric & Symmetric Stretch | 3400 - 3100 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Weak |
| Amide C=O | Stretch (Amide I) | 1680 - 1660 | Strong |
| Amide N-H | Bend (Amide II) | 1640 - 1600 | Medium |
| Sulfonyl S=O | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl S=O | Symmetric Stretch | 1160 - 1120 | Strong |
Advanced Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov
It is highly probable that the molecule would crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The analysis would likely reveal that the thiophene and benzene rings are largely planar, although there may be a significant dihedral angle between them due to steric hindrance and to optimize crystal packing.
A key feature of the crystal structure would be extensive hydrogen bonding. The two N-H protons of the primary amide group are excellent hydrogen bond donors, while the carbonyl oxygen and the two sulfonyl oxygens are strong hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded dimers, where two molecules are linked via N-H···O=C interactions. These dimers could then be further connected into chains or sheets through N-H···O=S hydrogen bonds, creating a stable three-dimensional supramolecular network. nih.gov
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Finding |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 (Centrosymmetric) |
| Key Intermolecular Interactions | N-H···O=C (dimer formation) |
| N-H···O=S (network formation) | |
| Molecular Conformation | Planar aromatic/heteroaromatic rings |
| Significant dihedral angle between rings |
Computational Chemistry and Molecular Modeling Studies of 4 5 Ethylsulfonyl 2 Thienyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis)
A quantum chemical study of 4-[5-(ethylsulfonyl)-2-thienyl]benzamide, likely employing Density Functional Theory (DFT), would be foundational. bohrium.comresearchgate.netmdpi.com Such calculations would elucidate the molecule's three-dimensional geometry, electron distribution, and orbital energies.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netmdpi.com Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Data not available |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Data not available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |
Molecular Docking Investigations for Predictive Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. uowasit.edu.iqnih.govresearchgate.netnih.gov For this compound, this would involve docking the compound into the active site of a specific protein target to predict its binding affinity and mode. The results, typically given as a docking score, estimate the strength of the interaction. The analysis would also detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the ligand-protein complex. nih.gov Without a specified biological target, no specific docking studies can be reported.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would reveal the stability of the predicted binding pose, the flexibility of the compound within the active site, and how the protein's conformation might adapt to the ligand. nih.gov Key outputs include Root Mean Square Deviation (RMSD) to assess the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.usnih.govjppres.com To perform a QSAR analysis relevant to this compound, data on a series of structurally related thienylbenzamide derivatives with measured biological activity would be required. rsc.org Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and correlated with their activity to build a predictive model. nih.gov Currently, no specific QSAR studies featuring this compound are available.
In Silico Assessment of Molecular Properties Influencing Biological Disposition
In the early stages of drug discovery, in silico methods are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.netnih.govresearchgate.net These predictions help to identify potential liabilities before synthesis and testing.
One of the most common assessments is Lipinski's Rule of Five , which predicts the potential for oral bioavailability. The rule states that a compound is more likely to be orally active if it has:
A molecular weight of less than 500 Daltons.
An octanol-water partition coefficient (log P) not over 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Other important calculated properties include the Topological Polar Surface Area (TPSA) , which is a good predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.
Table 2: Predicted Physicochemical Properties for this compound
| Property | Definition | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | C₁₃H₁₁NO₃S₂ | N/A |
| Molecular Weight | The mass of one mole of the substance. | ~293.36 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | Number of N and O atoms. | 4 | Yes (≤ 10) |
| Log P (Octanol/Water) | Measure of lipophilicity. | Data not available | Data not available |
| TPSA | Sum of surfaces of polar atoms. | ~94.8 Ų | N/A |
While predictions for some basic properties can be generated using standard software, detailed and validated computational studies on this compound are not present in the surveyed scientific literature. Further research would be needed to populate these analyses with specific, validated data.
Preclinical Biological Investigations and Mechanistic Studies of 4 5 Ethylsulfonyl 2 Thienyl Benzamide
Molecular Target Identification and Engagement
No studies were identified that have explicitly investigated the molecular targets of 4-[5-(ethylsulfonyl)-2-thienyl]benzamide. Therefore, the subsequent subsections detail the lack of specific findings for each of the requested molecular targets.
Histone Deacetylase (HDAC) Modulation Studies
No published research was found describing the evaluation of this compound as a modulator of histone deacetylase (HDAC) activity. While benzamide (B126) derivatives are a known class of HDAC inhibitors, there is no specific data available to confirm or deny the activity of this particular compound.
Sodium Taurocholate Cotransporting Polypeptide (NTCP) Inhibition Assays
There are no available studies that have assessed the inhibitory effects of this compound on the sodium taurocholate cotransporting polypeptide (NTCP).
Sigma Protein Ligand Binding Profiling (Sigma-1 and Sigma-2 Receptors)
No data from ligand binding assays or functional studies have been published to characterize the affinity or functional activity of this compound at either the sigma-1 or sigma-2 receptors.
DNA Gyrase Inhibition Mechanisms
A review of the scientific literature did not reveal any investigations into the potential of this compound to act as an inhibitor of DNA gyrase.
Lipoxygenase Enzyme Inhibition Investigations
There is no available research on the effects of this compound on the activity of lipoxygenase enzymes.
Potential Modulation of Succinate (B1194679) Dehydrogenase Activity
No studies were found that have explored the potential for this compound to modulate the activity of succinate dehydrogenase.
Other Enzyme and Receptor Interaction Profiling (e.g., Carbonic Anhydrase, Cyclooxygenase, Topoisomerases)
No studies detailing the interaction profile of this compound with enzymes such as carbonic anhydrase, cyclooxygenase, or topoisomerases were identified.
Cellular Activity Profiling
In Vitro Anti-proliferative Effects in Cancer Cell Lines
No data regarding the in vitro anti-proliferative effects of this compound against cancer cell lines were found in the reviewed literature.
Mechanisms of Apoptosis Induction at the Cellular Level
No studies elucidating the mechanisms of apoptosis induction at the cellular level by this compound were available.
Anti-infective Efficacy in Microbial Models (e.g., Antibacterial, Antifungal, Anti-Helicobacter pylori)
No specific data on the anti-infective efficacy of this compound in antibacterial, antifungal, or anti-Helicobacter pylori models were identified.
Immunomodulatory Investigations at the Cellular and Molecular Level
No research detailing the immunomodulatory properties of this compound at the cellular or molecular level was found.
Elucidation of Mechanistic Pathways for Observed Biological Actions (e.g., Protein Conformational Changes, Allosteric Mechanisms)
No literature was available that elucidated the mechanistic pathways, such as protein conformational changes or allosteric mechanisms, for any biological actions of this compound.
Structure Activity Relationship Sar Studies and Principles for Rational Design of 4 5 Ethylsulfonyl 2 Thienyl Benzamide Analogues
Impact of Substituents on the Benzamide (B126) Core on Biological Activity
The benzamide core is a common pharmacophore in medicinal chemistry, and its substitution pattern can profoundly influence biological activity. Modifications to the phenyl ring of the benzamide can alter the molecule's electronic properties, steric profile, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
Research on analogous structures, such as other benzamide-containing inhibitors, has shown that both the position and nature of substituents are critical. For instance, in various kinase inhibitor series, the introduction of small electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or electron-donating groups such as methoxy or methyl groups can modulate binding affinity. The position of these substituents (ortho, meta, or para) dictates the orientation of the molecule within the binding pocket.
In the context of designing analogues of 4-[5-(ethylsulfonyl)-2-thienyl]benzamide, a systematic exploration of substituents on the benzamide ring is a primary strategy for optimization. For example, adding hydrogen bond donors or acceptors can introduce new interactions with protein residues. Bulky substituents might be used to probe steric limits within the target's binding site or to enhance selectivity by preventing binding to off-targets with smaller pockets.
Illustrative SAR Data for Benzamide Core Substitution The following table illustrates hypothetical activity trends based on common observations in medicinal chemistry for benzamide-containing compounds. The activity is represented by IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Substituent (R) on Benzamide Ring | Position | Illustrative IC₅₀ (nM) | Rationale for Activity Change |
| -H (unsubstituted) | - | 100 | Baseline activity of the parent scaffold. |
| -Cl | para | 50 | Electron-withdrawing nature and potential for halogen bonding may enhance binding. |
| -OCH₃ | meta | 75 | Electron-donating group may alter electronic interactions; potential for H-bonding. |
| -CF₃ | para | 60 | Strong electron-withdrawing group can significantly alter ring electronics. |
| -NH₂ | para | 120 | Introduction of a polar group may be unfavorable if the pocket is hydrophobic. |
Role of the Thiophene (B33073) Moiety and its Position of Substitution on Activity
In the this compound scaffold, the thiophene ring is substituted at the 2- and 5-positions, connecting the benzamide and ethylsulfonyl moieties. This specific 2,5-disubstitution pattern defines a relatively linear geometry. Altering the substitution pattern to, for example, a 2,4-disubstitution would create a significant change in the molecule's shape, which would likely have a major impact on its ability to fit into the target binding site.
Furthermore, the thiophene sulfur atom can participate in hydrogen bonding or other non-covalent interactions, which can be crucial for anchoring the ligand to its target. The electronic nature of the thiophene ring can also be modulated by adding further substituents, although this can be synthetically challenging and may add unnecessary complexity.
Influence of the Ethylsulfonyl Group on Biological Interaction and Potency
The ethylsulfonyl group (-SO₂CH₂CH₃) is a critical functional group that significantly impacts the molecule's physicochemical properties and biological activity. The sulfonyl moiety is a strong hydrogen bond acceptor and is known to interact with backbone amide protons or specific amino acid residues (like arginine or lysine) in enzyme active sites.
In many drug molecules, a sulfonyl or sulfonamide group is a key pharmacophore responsible for the primary binding interaction that confers potency. For instance, in carbonic anhydrase inhibitors, the sulfonamide group coordinates directly with a zinc ion in the active site. For this compound, the ethylsulfonyl group likely plays a similar role in anchoring the molecule within its target's binding pocket.
The ethyl group attached to the sulfonyl moiety contributes to the hydrophobic character of this part of the molecule and can engage in van der Waals interactions with nonpolar residues. Modifying the size of this alkyl group (e.g., to methyl or propyl) could fine-tune these hydrophobic interactions and impact both potency and selectivity. Replacing the ethyl group with a more complex or functionalized substituent could be a strategy to gain additional interactions or to vector the molecule towards a specific sub-pocket of the target.
Illustrative SAR Data for Sulfonyl Group Modification This table shows hypothetical activity trends based on modifications to the alkyl group of the sulfonyl moiety.
| R' Group in -SO₂-R' | Illustrative IC₅₀ (nM) | Rationale for Activity Change |
| -CH₃ (methyl) | 90 | Smaller size may lead to weaker hydrophobic interactions compared to ethyl. |
| -CH₂CH₃ (ethyl) | 50 | Optimal size for fitting into a specific hydrophobic pocket. |
| -CH₂CH₂CH₃ (propyl) | 150 | Increased bulk may cause a steric clash within the binding site, reducing potency. |
| -Cyclopropyl | 65 | Conformationally restricted group can provide a better fit and improve metabolic stability. |
Stereochemical Considerations and their Implications for Target Binding and Activity
While the parent molecule this compound is achiral, the introduction of stereocenters through substitution is a key strategy in drug design. Biological targets, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govpatsnap.com This stereoselectivity can result in one isomer having significantly higher potency, a different pharmacological effect, or a better safety profile than the other(s). biomedgrid.comnih.gov
Stereocenters could be introduced on substituents attached to any part of the scaffold. For example, modifying the ethylsulfonyl group to a chiral sulfoxide or adding a chiral substituent to the benzamide ring would result in stereoisomers.
The implications of such modifications are profound:
Differential Binding Affinity: One enantiomer may fit perfectly into a binding site, forming multiple high-energy interactions, while its mirror image may bind weakly or not at all due to steric hindrance. ijpsr.comslideshare.net
Pharmacokinetic Differences: Stereoisomers can be absorbed, distributed, metabolized, and excreted differently by the body, as the enzymes and transporters involved in these processes are also chiral. patsnap.com
Target Selectivity: Different isomers might interact with different biological targets, which could be exploited to design more selective drugs.
Therefore, if any analogue of this compound is designed to contain a chiral center, it is essential to synthesize and test each stereoisomer individually to determine their respective biological profiles. nih.gov
Design Strategies for Enhanced Target Specificity and Potency
Building upon the SAR principles discussed, several rational design strategies can be employed to develop analogues with improved therapeutic profiles.
Systematic Substitution Analysis: A focused library of compounds should be synthesized to systematically probe the effect of different substituents on the benzamide ring. This involves varying the electronic nature (electron-donating vs. electron-withdrawing), size (small vs. bulky), and hydrogen-bonding capacity of the substituents at the ortho, meta, and para positions.
Bioisosteric Replacement: The thiophene ring could be replaced with other five- or six-membered heterocycles (e.g., furan, pyrrole, thiazole, pyridine) to explore how different heteroatoms and ring electronics affect activity and physicochemical properties. Similarly, the benzamide group could be replaced with other hydrogen-bonding moieties.
Modification of the Sulfonyl Moiety: The ethyl group on the sulfonyl moiety can be replaced with other groups to optimize hydrophobic interactions or to introduce new functionalities. For example, incorporating a small polar group could improve solubility, while a conformationally restricted group like a cyclopropyl ring might enhance binding affinity by reducing the entropic penalty upon binding.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. This allows for the in-silico design of compounds with optimized interactions before committing to chemical synthesis, saving time and resources.
By integrating these strategies, it is possible to rationally design novel analogues of this compound with enhanced potency, improved selectivity against off-targets, and more favorable drug-like properties.
Future Research Directions and Advanced Methodologies for 4 5 Ethylsulfonyl 2 Thienyl Benzamide
Exploration of Alternative and More Efficient Synthetic Pathways
The synthesis of 4-[5-(ethylsulfonyl)-2-thienyl]benzamide likely involves multi-step procedures. Future research should focus on developing more efficient, cost-effective, and environmentally sustainable synthetic routes.
Conventional methods for synthesizing thiophene-containing compounds often rely on established reactions like the Paal-Knorr or Gewald synthesis. derpharmachemica.com The Gewald reaction, in particular, is a versatile method for creating substituted 2-aminothiophenes, which can be further modified. impactfactor.org More recent approaches have explored metal-catalyzed cross-coupling reactions to construct the thiophene-aryl bond. For instance, palladium-catalyzed C-H arylation of thiophenes with aryl bromides offers a direct method for creating such linkages with good yields. organic-chemistry.org
Future synthetic strategies could explore:
One-Pot Reactions: Designing a one-pot synthesis that combines multiple reaction steps without isolating intermediates would significantly improve efficiency.
Flow Chemistry: Utilizing microreactor technology could enhance reaction control, improve safety, and allow for easier scalability.
Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources would reduce the environmental impact of the synthesis. For example, using elemental sulfur in a metal-free dehydration and sulfur cyclization of alkynols presents a more sustainable route to substituted thiophenes. organic-chemistry.org
Novel Cyclization Methods: Investigating innovative cyclization strategies, such as the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, could provide alternative pathways to the thiophene (B33073) core. organic-chemistry.orgnih.gov
A comparison of potential synthetic starting points is presented in the table below.
| Starting Material Class | Potential Reaction | Advantages |
| Substituted Thiophenes | Cross-coupling with a benzamide (B126) precursor | Good control over regioselectivity |
| Substituted Benzamides | Coupling with a thiophene boronic acid or equivalent | Wide availability of benzamide precursors |
| Linear Precursors | Cyclization reactions (e.g., Gewald, Paal-Knorr) | Can build the thiophene ring with desired substituents |
Application of Advanced Spectroscopic Techniques for Detailed Conformational and Interaction Analysis
Standard spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry are fundamental for structural confirmation. impactfactor.orgnih.govmdpi.com However, to gain deeper insights into the three-dimensional structure and its dynamics, more advanced techniques are necessary.
Conformational Analysis: The relative orientation of the benzamide and the thiophene ring, as well as the conformation of the ethylsulfonyl group, are critical for understanding the molecule's interaction with biological targets.
2D-NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, helping to determine the preferred conformation in solution.
X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state conformation and detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict stable conformers and their relative energies, complementing experimental data. nih.govtandfonline.com
Interaction Analysis: When studying the binding of this compound to a potential biological target, several spectroscopic methods can be employed.
Saturation Transfer Difference (STD) NMR: This technique can identify which parts of the ligand are in close contact with a protein, providing a footprint of the binding epitope.
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding, determining the association and dissociation rate constants.
Deepening Mechanistic Understanding of Molecular Interactions with Biological Targets and Cellular Pathways
The benzamide and thiophene-sulfonyl moieties are present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govencyclopedia.pubnih.gov Future research should aim to identify the specific biological targets of this compound and elucidate its mechanism of action.
Target Identification:
Affinity Chromatography: The compound could be immobilized on a solid support to capture its binding partners from cell lysates.
Computational Target Prediction: In silico methods can predict potential targets based on structural similarity to known ligands.
Mechanistic Studies: Once a target is identified, further studies would be needed to understand how the compound modulates its function. For example, if the target is an enzyme, kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, mixed-type). nih.govresearchgate.net If the target is a receptor, functional assays can determine if the compound acts as an agonist, antagonist, or allosteric modulator. nih.govmdpi.comnih.gov
Cell-based assays would then be crucial to understand the compound's effect on cellular pathways. This could involve investigating its impact on cell proliferation, apoptosis, signal transduction pathways, and gene expression. For instance, studies on related benzamide derivatives have explored their effects on histone deacetylase (HDAC) activity and the Hedgehog signaling pathway. nih.govnih.gov
Development of Predictive Computational Models for Structure-Function Relationships
Computational chemistry offers powerful tools to guide the optimization of lead compounds. For this compound, these methods can be used to build predictive models for its activity and properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. benthamdirect.com By synthesizing and testing a library of analogs of this compound, a QSAR model could be developed. This model could then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net Key descriptors in such models often include electronic properties (like Hammett constants), steric parameters, and hydrophobicity. nih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode of this compound. mdpi.comnih.gov This can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. mdpi.com
MD simulations can then be used to study the dynamic behavior of the complex over time, providing information on its stability and the conformational changes that may occur upon binding. tandfonline.commdpi.com
The table below summarizes computational approaches and their applications.
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity based on chemical structure | A mathematical model to guide lead optimization |
| Molecular Docking | Predict the binding pose of the compound in a target's active site | Identification of key binding interactions |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex | Assessment of binding stability and conformational changes |
Broadening the Investigation of Potential Biological Target Landscapes for Benzamide and Thiophene-Sulfonyl Derivatives
The combination of benzamide and thiophene-sulfonyl groups suggests a broad potential for biological activity. Research on similar structures has revealed a wide range of targets.
Kinase Inhibition: Many kinase inhibitors incorporate aromatic amide structures. Thiophene-sulfonamide derivatives have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5). nih.gov
Protease Inhibition: Benzamide derivatives have been designed as inhibitors of viral proteases, such as the SARS-CoV papain-like protease (PLpro). nih.gov
Enzyme Inhibition: Thiophene-2-sulfonamides have shown inhibitory effects on enzymes like lactoperoxidase. nih.gov
Receptor Modulation: Benzamide analogs have been identified as allosteric modulators of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com
Antimicrobial Activity: Heterocyclic compounds containing sulfonamide groups are a well-established class of antibacterial agents. nih.gov Thiophene derivatives have also shown promising antimicrobial and antifungal activities. nih.gov
Anticancer Properties: Compounds with sulfonyl groups have been reported to interfere with tumor growth and angiogenesis. Similarly, numerous thiophene derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. impactfactor.orgnih.gov
Future research on this compound should therefore not be limited to a single therapeutic area. A broad screening approach against a diverse panel of biological targets could uncover novel and unexpected activities, paving the way for the development of new therapeutic agents.
Q & A
Q. What are the critical steps in synthesizing 4-[5-(ethylsulfonyl)-2-thienyl]benzamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling a thiophene sulfonyl chloride intermediate with a benzamide derivative. Key steps include:
- Sulfonation : Use chlorosulfonic acid for introducing the sulfonyl group (87% yield, neat conditions, 12 h) .
- Amide Coupling : Employ ethyl chloroformate and triethylamine in DCM (3 h, rt) to activate the carboxyl group, followed by reaction with aniline derivatives .
- Standardization: Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzamide to sulfonyl chloride) and monitor reaction progress via TLC. For reproducibility, follow protocols from peer-reviewed synthesis frameworks .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm aromatic proton environments and sulfonyl/amide functional groups. For example, the ethylsulfonyl group shows characteristic peaks at δ 1.3–1.5 ppm (triplet, CH) and δ 3.1–3.3 ppm (quartet, CH-SO) .
- IR Spectroscopy : Identify S=O stretching vibrations (1130–1370 cm) and amide C=O (1650–1680 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of sulfonamide-containing benzamide derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference data from authoritative databases (e.g., ATSDR, EFSA, NTP) to identify discrepancies in acute vs. chronic toxicity .
- In Vitro Validation : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) to replicate conflicting results under controlled conditions. For example, discrepancies in LD values may arise from solvent choice (DMSO vs. saline) .
- Meta-Analysis : Apply statistical tools to aggregate data from multiple studies, adjusting for variables like purity (>95%) and assay methodologies .
Q. What strategies are effective for optimizing the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables (temperature, catalyst loading, solvent polarity). For example, THF/HO (2:1) improves solubility of polar intermediates .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl during sulfonation .
- Computational Screening : Employ DFT calculations to predict substituent effects on electronic properties (e.g., sulfonyl group electron-withdrawing effects) and prioritize synthetic targets .
Q. How can researchers validate the mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (K) with target enzymes like carbonic anhydrase .
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if decreases and remains constant, non-competitive inhibition is likely .
- Structural Analysis : Collaborate on X-ray crystallography to map binding interactions (e.g., hydrogen bonds between the sulfonyl group and active-site residues) .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Detailed Documentation : Record exact reaction conditions (e.g., "rt" defined as 25°C ± 2°C) and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh) .
- Batch Tracking : Use lot numbers for reagents (e.g., triethylamine stored over molecular sieves) to minimize variability .
- Open-Source Tools : Share synthetic workflows via platforms like PubChem to align with community standards .
Q. How should researchers address discrepancies in spectral data between newly synthesized batches and literature?
- Methodological Answer :
- Deuterated Solvent Calibration : Ensure NMR spectra are referenced to residual solvent peaks (e.g., CDCl at δ 7.26 ppm) .
- Impurity Profiling : Use HPLC-MS to identify trace byproducts (e.g., unreacted starting materials) that may skew spectral interpretations .
- Collaborative Validation : Cross-check data with independent labs using identical instrumentation settings .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling intermediates like sulfonyl chlorides?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., sulfonation step) .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles during chlorosulfonic acid handling .
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal, following institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
